molecular formula C20H25N3O3 B1671799 Imoxiterol CAS No. 88578-07-8

Imoxiterol

Cat. No. B1671799
CAS RN: 88578-07-8
M. Wt: 355.4 g/mol
InChI Key: NKKPVWPMPWLEMY-UHFFFAOYSA-N
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Description

Imoxiterol, also known as RP 58802B, is a β-adrenergic agonist . It is a benzimidazole derivative patented by the pharmaceutical company Laboratoire Roger Bellon S. A . In preclinical models, nebulized Imoxiterol produced a rapid onset and long-lasting inhibition of histamine-induced bronchospasm in the anaesthetized guinea-pig .


Molecular Structure Analysis

Imoxiterol has a molecular weight of 355.43 and its molecular formula is C20H25N3O3 . The exact structure can be found in various chemical databases .

Scientific Research Applications

Imoxiterol, a compound of interest in the pharmaceutical industry, has been studied in various contexts. The applications in scientific research span from drug discovery to specific therapeutic uses. Below, we explore the different facets of imoxiterol's applications in scientific research, excluding information related to drug use, dosage, and side effects.

Imoxiterol in Drug Discovery and Development

Imoxiterol has been a subject of interest in the drug discovery process. Studies have explored its potential in various therapeutic areas and its role in new drug development. For example, the study of the antitumor agent imexon, which is closely related to imoxiterol, reveals its role in activating antioxidant gene expression. This suggests imoxiterol's potential use in oncology and highlights its significance in understanding cellular oxidative stress responses (Baker et al., 2007).

Imoxiterol in Ion Mobility Spectrometry

Ion mobility spectrometry (IMS), an analytical technique, has seen innovative applications in the pharmaceutical industry, including in the study of imoxiterol. IMS is used for the analysis of small molecules, including imoxiterol, in various contexts such as quality control and biological fluid analysis. This application underscores imoxiterol's role in the broader context of pharmaceutical analytics and drug safety (Lapthorn et al., 2013).

Imoxiterol in Clinical Trials

Clinical trials involving imoxiterol, particularly those focusing on its immunomodulatory properties, provide insight into its potential therapeutic applications. For example, HYB2055, also known as IMOxine, a compound related to imoxiterol, was evaluated in a phase I study for its effects on patients with advanced solid malignancies. This research highlights imoxiterol's relevance in the field of immunotherapy and its potential role in treating various cancers (Hwang et al., 2004).

properties

IUPAC Name

4-[2-[4-(benzimidazol-1-yl)butan-2-ylamino]-1-hydroxyethyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-14(9-10-23-13-22-16-5-3-4-6-17(16)23)21-12-19(25)15-7-8-18(24)20(11-15)26-2/h3-8,11,13-14,19,21,24-25H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKPVWPMPWLEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C=NC2=CC=CC=C21)NCC(C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869008
Record name 4-(2-{[4-(1H-Benzimidazol-1-yl)butan-2-yl]amino}-1-hydroxyethyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imoxiterol

CAS RN

88578-07-8
Record name Imoxiterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088578078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMOXITEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR4924C6G2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
C Benyahia, I Gomez, L Kanyinda, K Boukais… - Pulmonary …, 2012 - Elsevier
… preparations were more sensitive (10 fold) to all the EP 4 receptor agonists used in the present study when compared with the relaxations induced by beta-receptor agonists (imoxiterol, …
Number of citations: 69 www.sciencedirect.com
G Klopman, LM Shi, A Ramu - Molecular pharmacology, 1997 - ASPET
… The possible reason for the inactivity of imoxiterol which possesses this biophore may be attributed to its relatively low log P value and high water solubility. Two modulators were found …
Number of citations: 218 molpharm.aspetjournals.org
C West, G Guenegou, Y Zhang… - Journal of Chromatography …, 2011 - Elsevier
In this second part of our work on enantioselective supercritical fluid chromatography (SFC), we investigate the factors participating in the chiral recognition process on tris-(3,5-…
Number of citations: 65 www.sciencedirect.com
CT Nieto, A Manchado, L Belda, D Diez, NM Garrido - Molecules, 2023 - mdpi.com
A concise review covering updated presence and role of 2-phenethylamines in medicinal chemistry is presented. Open-chain, flexible alicyclic amine derivatives of this motif are …
Number of citations: 6 www.mdpi.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
J Lig - J. Chromatogr. Sci, 1989
Number of citations: 0
P Macaudière, KD Duong, A Tambuté… - …, 1989 - … SCIENTIFIQUES ELSEVIER 141 …
Number of citations: 1
J DESBARRES, R ROSSET - ANALUSIS, 1988 - … SCIENTIFIQUES ELSEVIER 141 …
Number of citations: 0

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